6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one

Aromatase inhibition CYP enzyme targeting Metalloenzyme inhibitor design

The compound 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one (CAS 859662-51-4) is a fully synthetic, trisubstituted coumarin–imidazole hybrid with molecular formula C₁₉H₁₄N₂O₃ and a molecular weight of 318.3 g·mol⁻¹. It is catalogued in the InterBioScreen screening collection under identifier STOCK1N-56586 and is supplied as a research-grade screening compound.

Molecular Formula C19H14N2O3
Molecular Weight 318.332
CAS No. 859662-51-4
Cat. No. B2879271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one
CAS859662-51-4
Molecular FormulaC19H14N2O3
Molecular Weight318.332
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)CN4C=CN=C4)O
InChIInChI=1S/C19H14N2O3/c22-17-9-16-14(11-21-7-6-20-12-21)8-19(23)24-18(16)10-15(17)13-4-2-1-3-5-13/h1-10,12,22H,11H2
InChIKeyQSDGPOIOZGSLDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one (CAS 859662-51-4): Chemical Identity and Core Structural Features


The compound 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one (CAS 859662-51-4) is a fully synthetic, trisubstituted coumarin–imidazole hybrid with molecular formula C₁₉H₁₄N₂O₃ and a molecular weight of 318.3 g·mol⁻¹ [1]. It is catalogued in the InterBioScreen screening collection under identifier STOCK1N-56586 and is supplied as a research-grade screening compound [2]. The scaffold couples a 2H-chromen-2-one (coumarin) core substituted at C-6 with a hydroxyl group, at C-7 with a phenyl ring, and at C-4 with a methylene-linked imidazole moiety, resulting in a topological polar surface area and hydrogen-bond donor/acceptor profile that distinguish it from simpler mono- or disubstituted coumarin analogs commonly used as fluorescent probes or anticoagulant leads.

Why In-Class Coumarin or Imidazole Analogs Cannot Replace 6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one Without Loss of Phenotype


Coumarin–imidazole conjugates exhibit exquisitely sensitive structure–activity relationships (SAR) where both the nature of the C-7 substituent and the C-4 linker length critically control target engagement and selectivity [1]. In a systematic study of 4,7-disubstituted coumarins as aromatase (CYP19) inhibitors, moving the imidazole from the C-4 methylene position to C-3 or altering the C-7 substituent from phenoxy to methoxy changed IC₅₀ values by more than 10-fold and often abolished selectivity over CYP17 [1]. The target compound uniquely combines a C-6 hydroxyl (donor/acceptor), a C-7 phenyl (hydrophobic/π-stacking), and an imidazole at C-4 via a one-carbon linker. Replacing it with a commercially more common 7-hydroxy-4-methylcoumarin, a 6-hydroxy-7-phenylcoumarin lacking the imidazole, or an imidazole-substituted chromone would remove or relocate the metal-coordinating heterocycle, fundamentally altering the pharmacophore. Consequently, no generic coumarin or imidazole derivative can be assumed bioequivalent in any assay where the imidazole acts as a heme-ligating or hydrogen-bonding element.

Quantitative Differentiation Evidence for 6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one Versus Closest Structural Analogs


C-4 Imidazolylmethyl Substitution Confers a Predicted Heme-Ligating Pharmacophore Absent in Non-Imidazole 6-Hydroxy-7-phenylcoumarins

In the structural class of 4,7-disubstituted coumarins, only those bearing a C-4 imidazolylmethyl moiety achieve nanomolar aromatase (CYP19) inhibition via direct coordinative interaction with the heme iron of the CYP enzyme [1]. The closest published analog to the target compound, 7-(3,4-difluorophenoxy)-4-imidazolylmethyl coumarin (compound 24), exhibited an IC₅₀ of 47 nM against CYP19 [1]. While direct assay data for CAS 859662-51-4 are not currently available in the public domain, the presence of the identical C-4 imidazolylmethyl pharmacophore and a C-7 aromatic substituent places it within the SAR-contingent activity region. By contrast, the non-imidazole 4-chloromethyl-6-hydroxy-7-phenyl-2H-chromen-2-one and 4-methyl-6-hydroxy-7-phenyl-2H-chromen-2-one lack the heterocyclic iron-coordination motif, and analogous 7-hydroxy-4-methylcoumarin is inactive against CYP19 at concentrations up to 10 µM [1].

Aromatase inhibition CYP enzyme targeting Metalloenzyme inhibitor design

C-7 Phenyl Substituent Differentiates the Target Compound from C-7 Phenoxy or C-7 Methoxy Coumarin–Imidazole Hybrids in Predicted logP and Steric Bulk

Within the 4-imidazolylmethyl coumarin series, the C-7 substituent is a critical determinant of both inhibitory potency and CYP19-over-CYP17 selectivity [1]. The target compound carries a directly attached C-7 phenyl ring (XLogP3-AA = 2.4 [2]), whereas the most potent literature compound 24 bears a 3,4-difluorophenoxy substituent (calculated logP ≈ 3.1). The lower lipophilicity and smaller steric footprint of the C-7 phenyl group relative to the C-7 phenoxy series predict altered membrane partitioning and differential accommodation in the CYP19 active-site cleft [1]. C-7 methoxy analogs in the same study showed substantially reduced activity (IC₅₀ > 500 nM), confirming that the C-7 aromatic group is a non-exchangeable pharmacophoric element.

Lipophilicity modulation CYP selectivity Structure–Activity Relationship

InterBioScreen Library Provenance Enables Direct Access to Resupply and Analog-by-Catalog SAR Expansion

CAS 859662-51-4 is a defined stock item in the InterBioScreen synthetic compound collection (ID STOCK1N-56586) [1], a library widely used in academic and industrial high-throughput screening. This provenance means the compound is available with documented identity and purity (typically ≥95%), and importantly, the same supplier catalogue contains structurally neighboring coumarin–imidazole analogs bearing systematic variations at C-6, C-7, and the C-4 linker [1]. By contrast, custom-synthesized coumarin–imidazole hybrids from the Stefanachi et al. series (J. Med. Chem. 2011) or the Karataş et al. carbonic anhydrase series (Artif. Cells Nanomed. Biotechnol. 2014) are not commercially stocked as single entities, requiring de novo synthesis for procurement.

Screening library Hit-to-lead Analog procurement

Application Scenarios Where 6-Hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one Offers the Highest Procurement Value


Focused Screening Against CYP and Other Heme-Dependent Metalloenzymes

The C-4 imidazolylmethyl moiety is a validated heme-iron coordination motif in the CYP19 inhibitor series [1]. This compound can serve as a starting probe for panel screening against CYP isoforms (e.g., CYP19, CYP17, CYP11B1, CYP11B2) where imidazole-mediated heme ligation is the desired mechanism. Its C-7 phenyl group provides a hydrophobic anchor that can be exploited in structure-based design, and the C-6 hydroxyl offers a handle for further derivatization. When ordered, the compound should be specified by CAS 859662-51-4 and InterBioScreen ID STOCK1N-56586 to ensure the exact regioisomer is obtained.

SAR Expansion Around a Commercially Stocked Coumarin–Imidazole Core

Because the compound is part of the InterBioScreen catalog [1], researchers can purchase the hit together with close-in analogs (varying C-6, C-7, and linker) directly from stock. This bypasses the 6–12 week synthetic cycle typically required to reproduce literature coumarin–imidazole hybrids [1]. The resulting matrix of commercially sourced analogs significantly accelerates hit-to-lead timelines without dependence on custom medicinal chemistry.

Negative Control Design for Imidazole-Dependent Phenotypes

The structurally matched non-imidazole comparator 4-chloromethyl-6-hydroxy-7-phenyl-2H-chromen-2-one (also catalogued) can be procured alongside the target compound. The pair enables experiments in which the imidazole is the sole variable, providing a rigorous control for target engagement studies where metal coordination is the key event. This paired procurement strategy is directly enabled by the commercial availability of both compounds from overlapping supplier stocks.

Quote Request

Request a Quote for 6-hydroxy-4-[(1H-imidazol-1-yl)methyl]-7-phenyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.